UGT1A1 Inhibitory Potency: Comparison with a Reference Small-Molecule Inhibitor
The target compound inhibits recombinant human UGT1A1 with an IC50 of 2.80 µM (bilirubin substrate) [1]. For context, the tool compound UGT1A1-IN-1 (CAS 2097024-37-6) shows a similar yet slightly more potent IC50 of 1.33 µM under comparable in vitro conditions . This places the target compound in the low-micromolar potency range, distinguishing it from weaker clinical UGT1A1 inhibitors such as pazopanib (IC50 3.73 µM) and sorafenib (IC50 18 µM) [2].
| Evidence Dimension | Inhibition of recombinant human UGT1A1 |
|---|---|
| Target Compound Data | IC50 = 2.80 µM |
| Comparator Or Baseline | UGT1A1-IN-1: IC50 = 1.33 µM; Pazopanib: IC50 = 3.73 µM; Sorafenib: IC50 = 18 µM |
| Quantified Difference | Target is ~2.1-fold less potent than UGT1A1-IN-1; ~1.3-fold more potent than pazopanib; ~6.4-fold more potent than sorafenib |
| Conditions | Recombinant human UGT1A1; bilirubin as substrate for target; substrates may differ between studies |
Why This Matters
This potency profile enables researchers to select a UGT1A1 inhibitor with intermediate potency, avoiding excessive target saturation seen with sub-micromolar inhibitors while maintaining sufficient activity for metabolic studies.
- [1] BindingDB. BDBM50523559: IC50 2.80E+3 nM for human UGT1A1 (bilirubin substrate). View Source
- [2] Miners, J. O., et al. (2017). IC50 values for pazopanib (3734 nM) and sorafenib (~18 µM) against UGT1A1-catalyzed bilirubin glucuronidation. View Source
